Biotinyl-5'-AMP

Enzyme Kinetics Biotinylation Assay Development

Why choose this Biotinyl-5'-AMP? It is the only ligand that triggers the allosteric switch in BirA for sequence-specific DNA binding, essential for EMSA studies. As the native BPL/HLCS intermediate, it enables accurate pre-steady-state kinetic measurements (kcat, Km) unobtainable with stable analogs. Use it as the gold-standard positive control in antibacterial BPL inhibitor screens and HLCS counter-screens. Biotin or AMP alone cannot substitute.

Molecular Formula C20H28N7O9PS
Molecular Weight 573.5 g/mol
Cat. No. B1237988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-5'-AMP
Molecular FormulaC20H28N7O9PS
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2
InChIInChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1
InChIKeyUTQCSTJVMLODHM-RHCAYAJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 x / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotinyl-5'-AMP: The Native Reaction Intermediate for Biotin Protein Ligase (BPL) and Holocarboxylase Synthetase (HLCS) Research


Biotinyl-5'-AMP (Bio-5'-AMP), also known as biotinyl adenylate, is a purine ribonucleoside 5'-monophosphate formed by the conjugation of biotin and adenosine 5'-monophosphate (AMP) via a high-energy acyl-phosphate bond [1]. It is the activated reaction intermediate universally produced by biotin protein ligases (BPLs) in bacteria and holocarboxylase synthetase (HLCS) in eukaryotes during the ATP-dependent activation of biotin prior to its covalent attachment to target proteins [2]. In E. coli, it also uniquely serves as the positive allosteric corepressor required for sequence-specific DNA binding by the transcriptional repressor BirA, linking enzyme catalysis to gene regulation [3].

Why Biotin or AMP Substitution Fails: The Functional Specificity of the Biotinyl-5'-AMP Scaffold


Generic substitution with its individual components—free biotin or adenosine monophosphate (AMP)—cannot recapitulate the biological functions of Biotinyl-5'-AMP. While biotin alone binds BPL/BirA, it fails to induce the allosteric conformational switch required for tight sequence-specific DNA binding and transcriptional repression [1]. Conversely, AMP lacks the biotin moiety necessary for recognition by the enzyme's active site. The intact Biotinyl-5'-AMP acyl-phosphate linkage is also inherently unstable, with a half-life on the order of seconds to minutes in aqueous solution at neutral pH [2]; this lability, while a limitation for drug development, is an intrinsic feature of its native enzymatic cycle and must be accounted for in kinetic and binding assays—a factor irrelevant when using stable analogs like biotinol-5'-AMP [3].

Quantitative Evidence Guide for Biotinyl-5'-AMP Differentiation vs. Stabilized Analogs


Hydrolytic Lability: A Native Kinetic Feature for Accurate Transient-State Enzyme Assays

Biotinyl-5'-AMP contains a native acyl-phosphate bond that is inherently labile to hydrolysis (t½ ≈ seconds to minutes at physiological pH), whereas stabilized analogs like biotinol-5'-AMP contain a non-hydrolyzable phosphodiester linkage [1]. This fundamental chemical difference dictates their respective experimental utilities: Biotinyl-5'-AMP is the only compound suitable for accurately measuring the full catalytic cycle of BPL, including the reverse reaction and transient kinetic phases, because its lability is integral to the native reaction coordinate [2].

Enzyme Kinetics Biotinylation Assay Development

Unique Allosteric Effector Function in Bacterial Gene Regulation

In E. coli, Biotinyl-5'-AMP functions uniquely as a positive allosteric corepressor, inducing BirA homodimerization and enabling high-affinity sequence-specific DNA binding to the biotin operator (bioO). Biotin alone binds BirA but fails to induce the necessary conformational switch for DNA binding [1]. Quantitative analysis shows the BirA·Bio-5'-AMP complex binds bioO DNA with a dissociation constant (Kd) of ~10⁻¹⁰ M, whereas the BirA·biotin complex shows no detectable sequence-specific binding [1].

Transcriptional Regulation Allostery DNA Binding E. coli BirA

Functional Divergence: Biotinyl-5'-AMP as Native Substrate vs. Biotinol-5'-AMP as Pan-Inhibitor

Biotinyl-5'-AMP is the natural substrate for biotin transfer, whereas biotinol-5'-AMP is a designed, non-hydrolyzable pan-inhibitor of bacterial BPLs. Kinetic analysis shows biotinol-5'-AMP competitively inhibits BPL with respect to biotin, with inhibition constants (Ki) in the low nanomolar range against multiple bacterial species [1]. Biotinyl-5'-AMP, by contrast, is consumed during the reaction and cannot be used for sustained enzyme inhibition studies [2].

Antibacterial Discovery BPL Inhibition Substrate vs. Inhibitor

Comparative HLCS Inhibition: Biotinol-5'-AMP Shows 5.7-Fold Higher Potency Than β-Ketophosphonate Analog

In the context of mammalian holocarboxylase synthetase (HLCS), biotinol-5'-AMP is a mixed-mechanism inhibitor with an IC50 of 7 μM and Ki of 7 μM [1]. This represents a 5.7-fold improvement in potency over the β-ketophosphonate analog (β-ketoP), which exhibits an IC50 of 39.7 μM and Ki of 3.4 μM as a competitive inhibitor [1]. Biotinyl-5'-AMP itself is the native substrate and is not suitable for inhibition studies due to its rapid turnover and lability [2].

Holocarboxylase Synthetase HLCS Inhibition Mammalian Biotinylation

Orthogonal Binding Mode in M. tuberculosis BPL Enables Selective Inhibitor Design

Structural analysis of M. tuberculosis BirA (MtBirA) reveals that Biotinyl-5'-AMP binds in a distinct orientation compared to S. aureus BPL, with the adenine ring rotated ~180° relative to the biotin moiety in the binding pocket [1]. This species-specific binding mode creates an opportunity for selective inhibitor design, where compounds mimicking Biotinyl-5'-AMP can be optimized for MtBirA without cross-reactivity to human HLCS [1]. Biotinol-5'-AMP, while a pan-inhibitor across multiple bacterial species, does not exploit this structural divergence [2].

Mycobacterium tuberculosis Tuberculosis Drug Discovery Structural Biology

Optimal Research and Industrial Application Scenarios for Biotinyl-5'-AMP


Mechanistic Enzymology: Transient-State Kinetic Analysis of BPL Catalytic Cycle

Biotinyl-5'-AMP is the essential substrate for pre-steady-state kinetic studies (e.g., stopped-flow fluorescence) designed to measure the microscopic rate constants of the two-step BPL reaction. Because it is the native intermediate, its use enables accurate determination of kcat, Km for biotin transfer, and the rate of acyl-phosphate bond formation and cleavage [1]. Stabilized analogs like biotinol-5'-AMP are unsuitable for this application as they block the reaction at the intermediate state and cannot be turned over [2].

Transcriptional Regulation Studies: Reconstitution of BirA·DNA Binding Complexes

For research on the E. coli biotin biosynthetic operon (bio operon) and BirA-mediated transcriptional repression, Biotinyl-5'-AMP is the only ligand capable of inducing the physiologically relevant allosteric switch required for high-affinity sequence-specific DNA binding [1]. Electrophoretic mobility shift assays (EMSAs) and fluorescence anisotropy binding measurements must use Biotinyl-5'-AMP, not biotin alone, to observe BirA homodimerization and bioO operator binding [1].

Biotinylation Pathway Mapping: Substrate for HLCS Activity Assays and Deficiency Studies

Biotinyl-5'-AMP is the direct substrate for the second half-reaction of HLCS, the transfer of biotin to apocarboxylases and histones. It is essential for in vitro reconstitution assays designed to diagnose holocarboxylase synthetase deficiency or to map the substrate specificity of HLCS toward different apoprotein targets [1]. Analogs with modified linkers (e.g., β-ketoP) show significantly reduced activity and cannot substitute for the native intermediate in these diagnostic or mechanistic assays [1].

Inhibitor Discovery: Positive Control Substrate for Validating BPL Inhibitor Assays

In high-throughput screening campaigns for novel antibacterial BPL inhibitors, Biotinyl-5'-AMP serves as the essential positive control substrate to validate assay performance and to differentiate between biotin-competitive and ATP-competitive inhibition mechanisms [1]. Its use in counter-screens against human HLCS is also critical for assessing inhibitor selectivity [2].

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